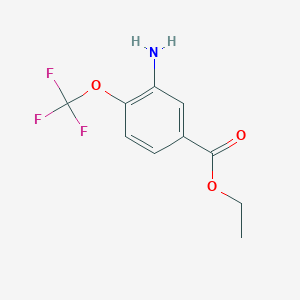
Ethyl 3-amino-4-(trifluoromethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-4-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C10H10F3NO3 It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the trifluoromethoxy group is substituted at the para position relative to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-(trifluoromethoxy)benzoate typically involves the following steps:
Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using a suitable trifluoromethylating agent under specific reaction conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzoates with different functional groups.
Scientific Research Applications
Ethyl 3-amino-4-(trifluoromethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic pockets in enzymes and receptors. The amino group can form hydrogen bonds with active site residues, modulating the activity of the target proteins.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-3-(trifluoromethoxy)benzoate
- Methyl 4-amino-3-(trifluoromethoxy)benzoate
- 2-Amino-3-(trifluoromethoxy)benzoic acid
Uniqueness
Ethyl 3-amino-4-(trifluoromethoxy)benzoate is unique due to the specific positioning of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to its isomers and analogs. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C10H10F3NO3 |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
ethyl 3-amino-4-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C10H10F3NO3/c1-2-16-9(15)6-3-4-8(7(14)5-6)17-10(11,12)13/h3-5H,2,14H2,1H3 |
InChI Key |
ZUTQVUILLGAQLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















